molecular formula C9H7BrClF3O B8359727 2-Bromo-4-(chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene

2-Bromo-4-(chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene

Cat. No. B8359727
M. Wt: 303.50 g/mol
InChI Key: BYVCEDPNKHHRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C9H7BrClF3O and its molecular weight is 303.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7BrClF3O

Molecular Weight

303.50 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C9H7BrClF3O/c10-7-3-6(4-11)1-2-8(7)15-5-9(12,13)14/h1-3H,4-5H2

InChI Key

BYVCEDPNKHHRCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)Br)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the title compound from Step 2 (300 mg, 1.05 mmol) in DCM (10 mL) was cooled to 0° C. and treated with triethylamine (91 mg, 1.15 mmol) and methanesulfonyl chloride (142 mg, 1.25 mmol). The reaction mixture was warmed to room temperature and stirred overnight. It was then diluted with DCM (10 mL) and washed with 1 M hydrochloric acid (10 mL) and sat. NaHCO3 (10 mL). The organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography to afford the title compound (260 mg, 82%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.63 (d, J=2.0 Hz, 1H), 7.32 (dd, J1=8.4 Hz, J2=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 4.53 (s, 2H), 4.42 (q, J=8.0 Hz, 2H)
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
142 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
82%

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